5-Metil-4-quinazolona

Descripción general

Descripción

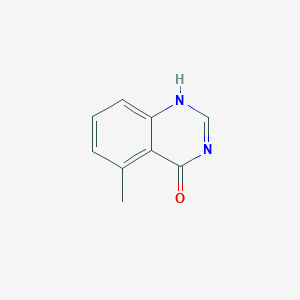

5-Methyl-4-quinazolone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 5-Methyl-4-quinazolone consists of a quinazoline ring system with a methyl group attached to the fifth position and a carbonyl group at the fourth position. This compound has garnered attention due to its potential pharmacological properties and applications in various scientific fields.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

Medicine: Due to its pharmacological properties, 5-Methyl-4-quinazolone is investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.

Mecanismo De Acción

Target of Action

5-Methyl-4-quinazolone, a derivative of quinazolinone, is known to interact with various targets in the body. Quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been found to exhibit a wide range of biopharmaceutical activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . .

Mode of Action

For instance, some quinazolinone derivatives have been found to exhibit good luminescence properties, making them promising candidates for use as fluorescent probes and biological imaging reagents .

Biochemical Pathways

Quinazolinones are known to affect a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .

Pharmacokinetics

Quinazolinones, in general, are known for their stability and relatively easy methods for preparation . Their lipophilicity helps quinazolinones penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .

Result of Action

Quinazolinones and their derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and more .

Action Environment

The stability of quinazolinones and their ability to penetrate the blood-brain barrier suggest that they may be relatively resilient to environmental factors .

Análisis Bioquímico

Biochemical Properties

5-Methyl-4-quinazolone, like other quinazoline derivatives, interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. Quinazolines and quinazolinones emerged as a privileged class of nitrogen-containing heterocyclic scaffolds; exhibits a broad spectrum of pharmacological activities . The exact nature of these interactions and the specific biomolecules that 5-Methyl-4-quinazolone interacts with may vary depending on the specific biochemical context.

Cellular Effects

5-Methyl-4-quinazolone has been shown to have significant effects on various types of cells and cellular processes. For instance, quinazolinone derivatives have shown promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives . The influence of 5-Methyl-4-quinazolone on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-quinazolone typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then subjected to cyclization under acidic conditions to yield 5-Methyl-4-quinazolone .

Industrial Production Methods: Industrial production of 5-Methyl-4-quinazolone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methyl-4-quinazolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroquinazolinones.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinones, hydroquinazolinones, and other derivatives with potential biological activities .

Comparación Con Compuestos Similares

Quinazoline: A parent compound with a similar ring structure but without the carbonyl group.

4-Quinazolinone: A closely related compound with the carbonyl group at the fourth position but without the methyl group at the fifth position.

2-Methyl-4-quinazolinone: Another derivative with a methyl group at the second position instead of the fifth.

Uniqueness: 5-Methyl-4-quinazolone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. Its ability to undergo various chemical reactions and its potential pharmacological properties make it a valuable compound for scientific research and industrial applications .

Actividad Biológica

5-Methyl-4-quinazolone is a compound belonging to the quinazolone family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of 5-Methyl-4-quinazolone, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Overview of Quinazolones

Quinazolones are known for their wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic effects. The biological activity of these compounds is often influenced by their structural modifications. The specific compound 5-Methyl-4-quinazolone has been studied for its potential applications in medicinal chemistry.

Pharmacological Activities

1. Anticancer Activity:

Research indicates that quinazolone derivatives exhibit significant anticancer properties. For instance, quinazolinone-based hybrids have shown promising results against various cancer cell lines. In one study, compounds with structural modifications similar to 5-Methyl-4-quinazolone demonstrated IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line .

2. Antibacterial Properties:

The antibacterial activity of quinazolones has also been documented. Compounds related to 5-Methyl-4-quinazolone have been evaluated against several bacterial strains, showing varying degrees of effectiveness. For example, certain derivatives have been reported to inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .

3. Anti-inflammatory Effects:

Quinazolones are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds similar to 5-Methyl-4-quinazolone have been shown to exhibit significant anti-inflammatory activity through this pathway .

Structure-Activity Relationship (SAR)

The biological activity of 5-Methyl-4-quinazolone can be attributed to its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Methyl group at C-5 | Enhances lipophilicity and bioavailability |

| Carbonyl group at C-4 | Critical for interaction with biological targets |

| Substituents on aromatic ring | Influence binding affinity and selectivity |

Studies indicate that modifications at specific positions can significantly alter the compound's efficacy and selectivity for various biological targets .

Case Studies and Research Findings

-

Anticancer Screening:

- A recent study synthesized a series of quinazolinone derivatives, including those structurally related to 5-Methyl-4-quinazolone. These compounds were screened against multiple cancer cell lines (A549, MCF-7), revealing that specific substitutions led to enhanced potency with IC50 values as low as 0.011 μM for certain derivatives .

- Antimicrobial Evaluation:

- Anti-inflammatory Studies:

Propiedades

IUPAC Name |

5-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)9(12)11-5-10-7/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDDCBOOHGDLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474260 | |

| Record name | 5-Methyl-4-quinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75844-41-6 | |

| Record name | 5-Methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-quinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.